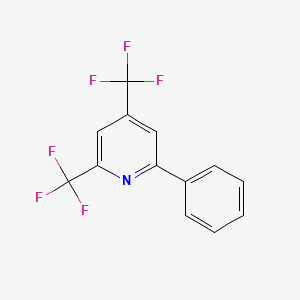
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is a fluorinated heterocyclic compound that features a pyridine ring substituted with phenyl and trifluoromethyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- can be achieved through several methods. One notable method involves the NH4I/Na2S2O4-mediated cyclization of ketoxime acetates . The process begins with the preparation of acetophenone oxime, which is then converted to acetophenone O-acetyl oxime. This intermediate undergoes cyclization in the presence of ammonium iodide and sodium dithionite in toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium iodide, sodium dithionite, and various oxidizing and reducing agents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation can produce pyridine N-oxides.
Applications De Recherche Scientifique
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylpyridine: Another fluorinated pyridine derivative with similar applications in agrochemicals and pharmaceuticals.
Chloro-bis(trifluoromethyl)pyridine: A compound with similar structural features but different reactivity due to the presence of chlorine atoms.
Uniqueness
Pyridine, 2-phenyl-4,6-bis(trifluoromethyl)- is unique due to the combination of phenyl and trifluoromethyl groups on the pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
925981-76-6 |
|---|---|
Formule moléculaire |
C13H7F6N |
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
2-phenyl-4,6-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-6-10(8-4-2-1-3-5-8)20-11(7-9)13(17,18)19/h1-7H |
Clé InChI |
RJCAFYORMPPCAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


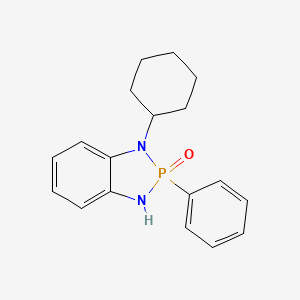


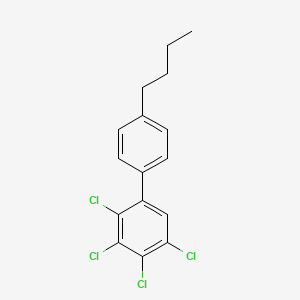
![N,2,2-trimethyl-4-[1-(2-methylphenyl)tetrazol-5-yl]oxan-4-amine](/img/structure/B14172081.png)
![5-[4-(Methanesulfonyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14172092.png)
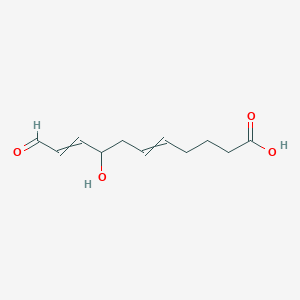

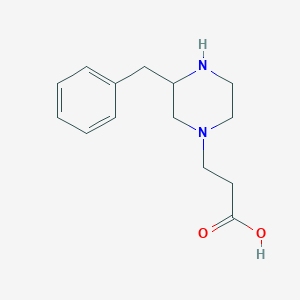
![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)


